4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
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Overview
Description
4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is an organic compound that features a unique combination of a triazole ring with a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: : React 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole with a chlorinating agent such as thionyl chloride under anhydrous conditions.
Sulfonation Reaction: : Introduce benzenesulfonamide through a sulfonation reaction that typically uses sulfuric acid as the sulfonating agent.
Coupling Reaction: : Couple the formed intermediates in the presence of a base such as sodium hydroxide or potassium carbonate to achieve the final product.
Industrial Production Methods
Industrial production may utilize similar synthetic routes but on a larger scale with optimized conditions to improve yield and reduce cost:
Continuous Flow Chemistry: : Using continuous flow reactors for chlorination and sulfonation steps can enhance reaction control and efficiency.
Optimization of Reagents: : Employing less expensive and more environmentally friendly chlorinating and sulfonating agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: : The chloro group is susceptible to nucleophilic substitution, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution Reagents: : Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Benzene derivatives with hydrogen replacing the chlorine atom.
Substitution Products: : Various functionalized benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalyst Development: : The triazole and sulfonamide functionalities are useful in designing catalysts for organic reactions.
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique structure.
Biology
Biological Probes: : Acts as a probe in biochemical assays due to its ability to interact with biological macromolecules.
Antimicrobial Agents: : Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Pharmaceuticals: : Investigated for its potential use in drug discovery, particularly in targeting enzymes and receptors.
Cancer Research: : Explored for its potential as an anticancer agent due to its ability to inhibit specific pathways in cancer cells.
Industry
Pesticides: : Potential application as a pesticide due to its biological activity.
Dyes and Pigments: : Used in the production of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: : Inhibits enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Interaction: : Interacts with DNA, potentially causing disruption in replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}phenylsulfonamide
Uniqueness
Unique Structural Features: : The combination of a triazole ring with a benzenesulfonamide moiety is unique and not commonly found in other compounds.
Specific Biological Activity: : Exhibits unique biological activities that differentiate it from other similar compounds, particularly in enzyme inhibition and receptor modulation.
There you have it! A deep dive into the world of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide. Anything in particular catch your attention?
Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S2/c1-3-17-11(15-16-12(17)20-2)8-14-21(18,19)10-6-4-9(13)5-7-10/h4-7,14H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCLLADXPNTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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